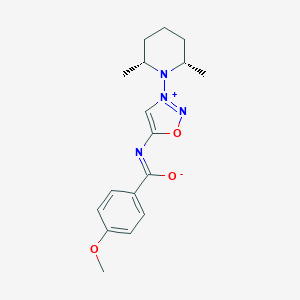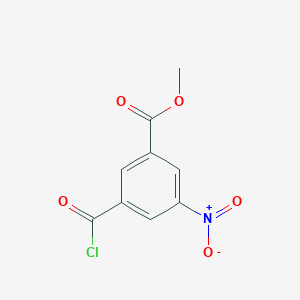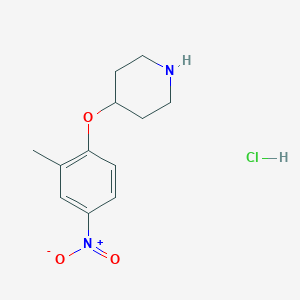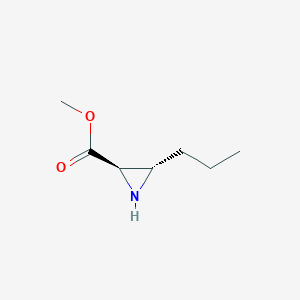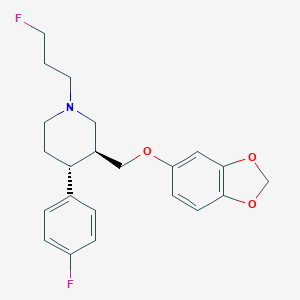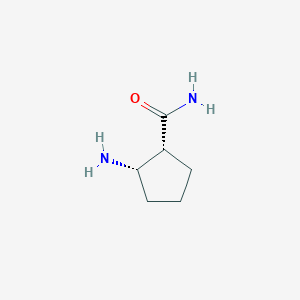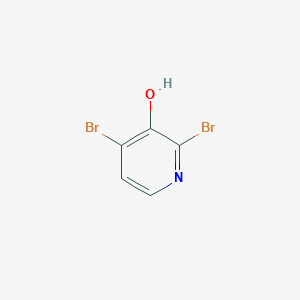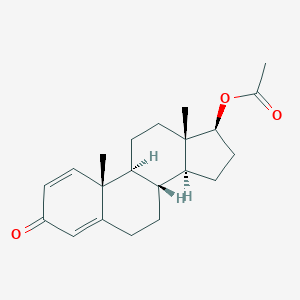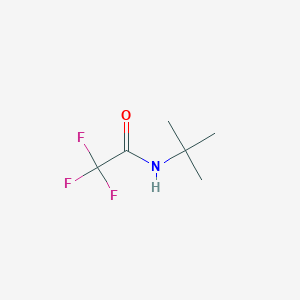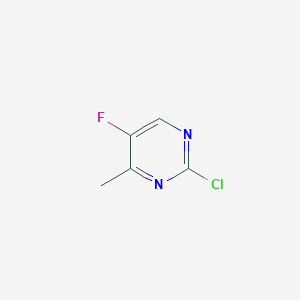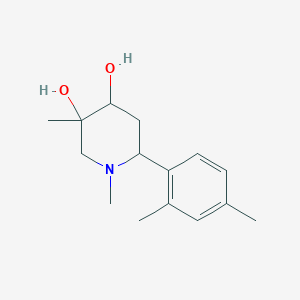
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been studied for its potential therapeutic applications due to its unique structure and mechanism of action.
Scientific Research Applications
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and Parkinson's disease. 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to improve motor function in animal models of Parkinson's disease.
Mechanism of Action
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the brain. 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol also acts as a weak agonist of the dopamine D2 receptor and the α2-adrenergic receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to induce hyperthermia, hypertension, tachycardia, and seizures in animal models. Additionally, 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has been shown to increase locomotor activity, stereotypy, and self-administration in rodents, suggesting its potential for abuse.
Advantages and Limitations for Lab Experiments
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol has several advantages for laboratory experiments, including its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. However, 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol also has limitations, including its potential for abuse and its adverse effects on physiological parameters.
Future Directions
Future research on 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol should focus on its potential therapeutic applications in the treatment of depression, anxiety, and Parkinson's disease. Additionally, further studies are needed to elucidate the long-term effects of 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol on the brain and the potential for addiction and withdrawal. Finally, the development of selective 6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol analogs may provide new insights into its mechanism of action and potential therapeutic applications.
Synthesis Methods
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol can be synthesized using various methods, including reductive amination and Mannich reaction. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,4-dimethylphenyl-2-nitropropene in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
properties
CAS RN |
128887-74-1 |
|---|---|
Product Name |
6-(2,4-Dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol |
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
6-(2,4-dimethylphenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H23NO2/c1-10-5-6-12(11(2)7-10)13-8-14(17)15(3,18)9-16(13)4/h5-7,13-14,17-18H,8-9H2,1-4H3 |
InChI Key |
BXHUHAQDRAWEPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)O)C |
synonyms |
6-(2,4-dimethylphenyl)-1,3-dimethyl-piperidine-3,4-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



